2,6-DI-Tert-butyl-4-thiocyanato-phenol

Description

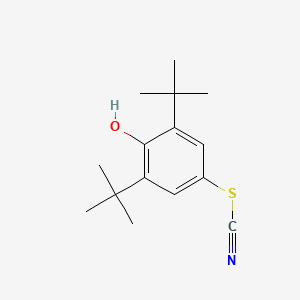

2,6-Di-Tert-butyl-4-thiocyanato-phenol is a phenolic derivative characterized by two bulky tert-butyl groups at the 2- and 6-positions of the aromatic ring and a thiocyanate (-SCN) substituent at the 4-position. This structural configuration imparts unique chemical properties, including enhanced steric hindrance and electronic effects.

Properties

CAS No. |

3957-71-9 |

|---|---|

Molecular Formula |

C15H21NOS |

Molecular Weight |

263.4 g/mol |

IUPAC Name |

(3,5-ditert-butyl-4-hydroxyphenyl) thiocyanate |

InChI |

InChI=1S/C15H21NOS/c1-14(2,3)11-7-10(18-9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,1-6H3 |

InChI Key |

DTXYORKWCOQPMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

2,6-Di-tert-butyl-4-methylphenol (CAS 128-39-2)

- Substituents : Methyl group at the 4-position.

- Thiocyanate may enhance metal-chelating properties, which could broaden applications in catalysis or corrosion inhibition. Methyl-substituted analogs exhibit higher thermal stability in non-polar matrices (e.g., polyethylene), whereas the thiocyanate derivative may perform better in polar solvents .

2-(tert-Butyl)-4,6-dimethylphenol (CAS 88-18-6)

- Substituents : Methyl groups at 4- and 6-positions, tert-butyl at 2-position.

- Key Differences: Reduced steric hindrance around the phenolic -OH group compared to the 2,6-di-tert-butyl configuration, leading to faster radical scavenging but lower long-term stability.

2,4-Di-tert-butyl-6-methylphenol (CAS 57354-65-1)

- Substituents : tert-Butyl groups at 2- and 4-positions, methyl at 6-position.

- The 4-thiocyanate group may increase solubility in polar aprotic solvents (e.g., DMF or DMSO) relative to the methyl-substituted analog .

4-(tert-Butyl)-2,6-diisopropylphenol (CAS 616-55-7)

- Substituents : Isopropyl groups at 2- and 6-positions, tert-butyl at 4-position.

- Key Differences: Isopropyl groups are less bulky than tert-butyl, resulting in lower steric protection of the phenolic -OH group. The thiocyanate substituent in the target compound may enable covalent bonding with sulfur-containing polymers, offering advantages in rubber or adhesive formulations .

Data Table: Structural and Hypothetical Property Comparison

| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties (Hypothetical) |

|---|---|---|---|---|

| 2,6-Di-Tert-butyl-4-thiocyanato-phenol | - | 2,6-(tert-butyl); 4-(SCN) | ~280.4 | High polarity, moderate thermal stability |

| 2,6-Di-tert-butyl-4-methylphenol | 128-39-2 | 2,6-(tert-butyl); 4-(CH₃) | 220.35 | High thermal stability, low solubility |

| 2-(tert-Butyl)-4,6-dimethylphenol | 88-18-6 | 2-(tert-butyl); 4,6-(CH₃) | 178.27 | Fast radical scavenging, volatile |

| 2,4-Di-tert-butyl-6-methylphenol | 57354-65-1 | 2,4-(tert-butyl); 6-(CH₃) | 234.37 | Asymmetric structure, low crystallinity |

| 4-(tert-Butyl)-2,6-diisopropylphenol | 616-55-7 | 2,6-(isopropyl); 4-(tert-butyl) | 250.39 | Moderate steric hindrance, flexible |

Notes and Limitations

- Data Gaps : Experimental data on the target compound’s antioxidant efficiency, solubility, and thermal stability are scarce. Comparisons rely on structural analogies and substituent effects.

- Contradictions : While thiocyanate’s electron-withdrawing nature may reduce radical-scavenging activity in some contexts, its metal-binding ability could enhance stabilization in others. Further studies are needed to resolve this .

- Research Opportunities: Synthesis and testing of this compound in polymer matrices or biological systems (e.g., enzyme inhibition) are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.